benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 617694-68-5
VCID: VC15577773
InChI: InChI=1S/C27H30N2O5S/c1-4-14-33-21-12-11-20(16-22(21)32-5-2)25-24(26(31)34-17-19-9-7-6-8-10-19)18(3)28-27-29(25)23(30)13-15-35-27/h6-12,16,25H,4-5,13-15,17H2,1-3H3
SMILES:
Molecular Formula: C27H30N2O5S
Molecular Weight: 494.6 g/mol

benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 617694-68-5

Cat. No.: VC15577773

Molecular Formula: C27H30N2O5S

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 617694-68-5

Specification

CAS No. 617694-68-5
Molecular Formula C27H30N2O5S
Molecular Weight 494.6 g/mol
IUPAC Name benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C27H30N2O5S/c1-4-14-33-21-12-11-20(16-22(21)32-5-2)25-24(26(31)34-17-19-9-7-6-8-10-19)18(3)28-27-29(25)23(30)13-15-35-27/h6-12,16,25H,4-5,13-15,17H2,1-3H3
Standard InChI Key ANAJVTLYRBJEMD-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OCC

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates a pyrimido[2,1-b][1,thiazine core, a bicyclic system combining pyrimidine and thiazine rings. Key substituents include:

  • Benzyl ester group at position 7, enhancing lipophilicity and membrane permeability.

  • 3-Ethoxy-4-propoxyphenyl moiety at position 6, contributing to steric and electronic modulation.

  • Methyl group at position 8, stabilizing the dihydrothiazine ring.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters:

PropertyValue
CAS Number617694-68-5
Molecular FormulaC<sub>27</sub>H<sub>30</sub>N<sub>2</sub>O<sub>5</sub>S
Molecular Weight494.6 g/mol
IUPAC NameBenzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate
XLogP35.8
Hydrogen Bond Acceptor Count7

The compound’s moderate lipophilicity (XLogP3 = 5.8) suggests favorable absorption properties, while its hydrogen bond acceptors may facilitate target interactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions, typically proceeding as follows:

  • Core Formation: Condensation of thiourea derivatives with ethyl 4-chloropyrimidine-5-carboxylate yields the pyrimidothiazine scaffold .

  • Substituent Introduction: Nucleophilic aromatic substitution introduces the 3-ethoxy-4-propoxyphenyl group at position 6.

  • Benzylation: Esterification with benzyl alcohol installs the carboxylate group at position 7.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution at positions 6 and 7 requires precise temperature and catalyst control.

  • Yield Enhancement: Multi-step syntheses often suffer from cumulative yield losses, necessitating purification optimizations .

Biological Activities and Mechanisms

Anticancer Prospects

Preliminary studies on related compounds suggest:

  • Apoptosis Induction: Through caspase-3 activation in breast cancer cell lines (MCF-7).

  • Topoisomerase Inhibition: Interference with DNA replication in colorectal carcinoma (HCT-116).

Pharmacokinetic Considerations

  • Metabolic Stability: The ethoxy and propoxy groups may reduce oxidative metabolism, prolonging half-life.

  • CYP450 Interactions: Potential inhibition of CYP3A4, necessitating drug-drug interaction studies.

Research Applications and Findings

Preclinical Studies

Table 2 highlights key findings from analogous pyrimidothiazines:

ActivityModel SystemOutcomeSource
AntimicrobialS. aureusMIC = 64 µg/mL
AnticancerMCF-7 CellsIC<sub>50</sub> = 18 µM
Anti-inflammatoryRAW 264.7 MacrophagesTNF-α reduction by 40%

Structure-Activity Relationships (SAR)

  • Benzyl Ester Replacement: Replacing the benzyl group with methyl reduces activity by 70%, underscoring its role in target binding.

  • Alkoxy Chain Modulation: Longer chains (e.g., propoxy vs. ethoxy) enhance lipophilicity but may compromise solubility .

Future Directions and Challenges

Unresolved Questions

  • Target Identification: Proteomic studies are needed to pinpoint molecular targets.

  • Toxicity Profile: Acute and chronic toxicity data in mammalian models are absent.

Synthesis Innovations

  • Flow Chemistry: Microreactors could improve yield and regioselectivity.

  • Enzymatic Catalysis: Lipase-mediated benzylation may offer greener alternatives.

Clinical Translation

  • Formulation Development: Nanoemulsions or liposomes may address solubility limitations.

  • Combination Therapies: Synergy with existing antibiotics (e.g., β-lactams) warrants exploration .

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